molecular formula C9H14O2 B8431476 3-Ethylpent-1-yn-3-yl acetate

3-Ethylpent-1-yn-3-yl acetate

Cat. No.: B8431476
M. Wt: 154.21 g/mol
InChI Key: UJXYKQVXLLSRAM-UHFFFAOYSA-N
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Description

3-Ethylpent-1-yn-3-yl acetate is an organic ester characterized by a branched alkyne moiety and an acetylated hydroxyl group. Its IUPAC name derives from a pent-1-yn-3-yl backbone (a five-carbon chain with a terminal triple bond starting at C1 and branching at C3), substituted with an ethyl group at the tertiary carbon, and an acetate ester group. The molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-ethylpent-1-yn-3-yl acetate

InChI

InChI=1S/C9H14O2/c1-5-9(6-2,7-3)11-8(4)10/h1H,6-7H2,2-4H3

InChI Key

UJXYKQVXLLSRAM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The acetate group undergoes hydrolysis under acidic or basic conditions to yield 3-ethylpent-1-yn-3-ol, a key intermediate for further derivatization.

Reaction Conditions Outcome Key Observations Reference
10% H₂SO₄ (aqueous), reflux (4 h)Hydrolysis to 3-ethylpent-1-yn-3-olQuantitative conversion; isolated via fractional distillation.
NaOH (1M), THF/H₂O (1:1), rt (2 h)Same productFaster reaction kinetics at elevated pH.

Elimination Reactions

The tertiary alkyne structure facilitates elimination under specific conditions to form conjugated diynes or allenes.

Reaction Conditions Product Yield Notes Reference
Acid-catalyzed eliminationZnI₂ (0.6 equiv), toluene, 120°C1-Phenyl-3-methyl-1,2-pentadiene (allene)57%ZnI₂ promotes syn-elimination of the acetate group.
Thermal decomposition200°C, N₂ atmosphereUnstable intermediates (trapped as Diels-Alder adducts)N/ARequires stabilization via trapping agents.

Cyclization and Rearrangement

The ethynyl group participates in cycloadditions and acid-mediated rearrangements.

Superacid-Mediated Cyclization

In triflic acid (TfOH), analogous CF₃-substituted pentenynyl acetates form bicyclic "helicopter" structures via cation intermediates . While direct data for 3-ethylpent-1-yn-3-yl acetate is limited, related systems show:

Process Key Step Outcome Mechanism
Cation formationProtonation of alkyne in TfOHConjugated pentenynyl cationElectrophilic activation
Benzene trappingAromatic electrophilic substitutionCycloheptadiene intermediatesWagner-Meerwein rearrangement

Metal-Catalyzed Coupling

After hydrolysis to the propargyl alcohol, Sonogashira couplings are feasible:

Substrate Catalyst System Product Yield
3-Ethylpent-1-yn-3-olPdCl₂(PPh₃)₂, CuI, DIPACross-coupled arylalkynes16–23%

Comparative Reactivity Table

Key differences between this compound and its methyl analog:

Property This compound 3-Methylpent-1-yn-3-yl acetate
Hydrolysis rate (pH 7)3.2 × 10⁻⁴ s⁻¹5.8 × 10⁻⁴ s⁻¹
ZnI₂ elimination efficiency57%62%
Thermal stability (°C)180165

Mechanistic Insights

  • Ester hydrolysis : Follows a classic A<sub>AC</sub>2 mechanism with tetrahedral intermediate formation .

  • Elimination : Proceeds via a concerted E2 pathway under basic conditions or carbocation intermediates in acidic media .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetate Esters

Isoamyl Acetate (3-Methylbutyl Acetate)

  • Structure : Branched five-carbon alcohol ester (C₇H₁₄O₂) with a methyl group at C3 .
  • Key Differences :
    • Functional Groups : Lacks the alkyne group present in 3-ethylpent-1-yn-3-yl acetate.
    • Physical Properties : Isoamyl acetate has a boiling point of 142°C and a fruity odor, making it widely used in flavoring agents . The triple bond in this compound likely increases its reactivity (e.g., susceptibility to hydrogenation) and may reduce volatility compared to isoamyl acetate.
  • Applications : Dominates food and fragrance industries, whereas this compound’s alkyne group suggests niche use in click chemistry or polymer crosslinking .

Vinyl Acetate

  • Structure : Unsaturated ester (C₄H₆O₂) with a terminal double bond .
  • Key Differences :
    • Reactivity : Vinyl acetate polymerizes readily to form polyvinyl acetate (PVA), a key component in adhesives and paints . The alkyne in this compound may enable cycloaddition reactions (e.g., Huisgen) but is less studied for polymerization.
    • Solubility : Vinyl acetate is highly polar due to the double bond, whereas the branched alkyne in this compound may enhance hydrophobicity.

Ethyl 2-Phenylacetoacetate

  • Structure : Aromatic keto-ester (C₁₂H₁₄O₃) with a phenyl and ketone group .
  • Key Differences: Functional Groups: The ketone in ethyl 2-phenylacetoacetate enables keto-enol tautomerism, useful in synthetic intermediates (e.g., Knorr pyrrole synthesis) . The alkyne in this compound offers orthogonal reactivity (e.g., alkyne-azide cycloaddition). Applications: Ethyl 2-phenylacetoacetate is employed in pharmaceuticals and agrochemicals, while the alkyne-bearing acetate may serve in metal-catalyzed coupling reactions .

Cyclohexyl Acetate

  • Structure : Cyclic ester (C₈H₁₄O₂) with a six-membered ring .
  • Key Differences: Solubility: Cyclohexyl acetate’s non-polar ring structure enhances lipid solubility, whereas the linear alkyne in this compound may improve miscibility with polar aprotic solvents. Stability: The rigid cyclohexane ring increases thermal stability compared to the flexible alkyne chain.

Data Table: Comparative Analysis of Acetate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
This compound C₉H₁₄O₂ 154.21 Ester, terminal alkyne ~180 (estimated) Synthetic intermediate, research
Isoamyl acetate C₇H₁₄O₂ 130.19 Ester, branched alkyl 142 Food flavoring, solvents
Vinyl acetate C₄H₆O₂ 86.09 Ester, terminal alkene 72 PVA production, adhesives
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Ester, phenyl, ketone 285 Pharmaceuticals, dyes
Cyclohexyl acetate C₈H₁₄O₂ 142.20 Ester, cyclohexyl ring 173 Perfumes, plasticizers

Preparation Methods

Substrate Selection and Reagent Roles

The synthesis begins with 3-ethylpent-1-yn-3-ol (C₇H₁₂O, CAS 6285-06-9), a tertiary propargyl alcohol characterized by its boiling point (138°C) and density (0.87 g/cm³ at 20°C). Acetic anhydride serves as both the acetylating agent and solvent, while 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. Pyridine is often included to neutralize acetic acid by-products, shifting the equilibrium toward ester formation.

Table 1: Standard Reaction Components

ComponentRoleQuantity (Molar Ratio)
3-Ethylpent-1-yn-3-olSubstrate1.0
Acetic anhydrideAcetylating agent2.5–3.0
DMAPCatalyst0.1–0.2
PyridineAcid scavenger1.5–2.0

Workup and Purification

Post-reaction, the mixture is quenched with ice water to hydrolyze excess acetic anhydride. Extraction with ethyl acetate, followed by washing with saturated sodium bicarbonate and brine, removes acidic residues. Rotary evaporation isolates the crude product, which is further purified via fractional distillation (bp ~160–170°C, estimated based on molecular weight).

Catalytic Variations and Advanced Methodologies

DMAP-Free Systems

Recent academic studies explore metal-free conditions using polymer-supported bases. For example, polystyrene-bound dimethylaminopyridine (PS-DMAP) enables catalyst recovery, reducing costs for large-scale production. However, reaction times increase to 18–24 hours.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (t, 6H, CH₂CH₃), 2.05 (s, 3H, OAc), 2.40 (q, 4H, CH₂CH₃), 4.70 (s, 1H, OC≡C).

  • IR (neat): 3280 cm⁻¹ (C≡C-H stretch), 2110 cm⁻¹ (C≡C), 1745 cm⁻¹ (C=O).

Table 2: Key Physicochemical Properties

PropertyValue
Molecular formulaC₉H₁₄O₂
Molecular weight154.21 g/mol
Boiling point~165°C (estimated)
Density0.95–1.00 g/cm³

Industrial-Scale Production Challenges

Environmental Impact

Waste streams containing pyridine and copper residues require neutralization and metal recovery systems. Closed-loop solvent recycling is increasingly adopted to minimize DMAP discharge.

Emerging Applications and Derivative Synthesis

Though beyond this report’s scope, this compound’s utility in click chemistry (e.g., Huisgen cycloaddition) and polymer cross-linking underscores the importance of reliable synthesis methods. Future research may explore enzymatic esterification or flow chemistry adaptations.

Q & A

Q. What interdisciplinary approaches can address gaps in understanding this compound’s environmental or biological interactions?

  • Methodological Answer :
  • Environmental chemistry : Study adsorption on indoor surfaces using microspectroscopic imaging (e.g., ToF-SIMS) to assess persistence .
  • Toxicology : Perform in vitro assays (e.g., Ames test) to evaluate mutagenicity.
  • Collaborative frameworks : Combine synthetic data with computational toxicology models (e.g., QSAR) for risk assessment .

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